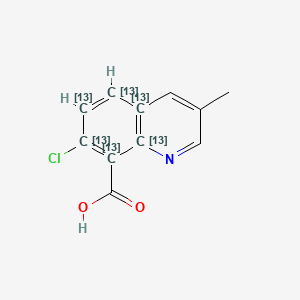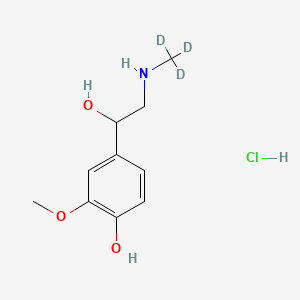
Quinmerac-13C6
描述
Quinmerac-13C6 is a labeled analogue of Quinmerac, which is an auxin-type herbicide. It is used primarily in scientific research, particularly in the fields of proteomics and environmental studies. The compound is characterized by its molecular formula C5(13C)6H8ClNO2 and a molecular weight of 227.60 .
科学研究应用
Quinmerac-13C6 has a broad spectrum of applications across multiple scientific fields:
Agriculture: Used as a selective herbicide to control weed growth in crops such as cereals, rape, and beet.
Pharmaceuticals: Explored for its potential in drug development, including drug discovery and formulation.
Environmental Management: Utilized in managing invasive plant species and preserving biodiversity.
Industrial Processes: Serves as a reagent or catalyst in various chemical processes, enhancing the efficiency of chemical reactions.
作用机制
Quinmerac-13C6 is a synthetic herbicide from the quinoline group that has been around since the early 1990s . It is widely applied to crops throughout Europe in pesticide mixtures . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.
Target of Action
this compound primarily targets the 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity in plants . ACC synthase is an enzyme that plays a crucial role in the biosynthesis of ethylene, a plant hormone that regulates growth and development .
Mode of Action
this compound is absorbed through the roots rather than the leaves, working to limit growth and eliminate weeds . It stimulates the induction of ACC synthase activity, thereby promoting ethylene biosynthesis . This leads to an accumulation of abscisic acid (ABA) in susceptible plants, which plays a major role in growth inhibition and the induction of epinasty and senescence .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ethylene biosynthesis pathway . By inducing ACC synthase activity, this compound increases the production of ethylene . This, in turn, triggers an accumulation of ABA, leading to growth inhibition and the induction of epinasty and senescence .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is readily absorbed by germinating seeds, roots, and leaves and is translocated in the plant both acropetally and basipetally . The metabolism of this compound in plants has been adequately investigated, and end points have been derived, allowing the risk assessment to be completed at the European Union level .
Result of Action
The action of this compound results in the inhibition of root and particularly shoot growth, with tissue chlorosis and subsequent necrosis . Hence, a target-site-based mechanism of selectivity is suggested .
Action Environment
The action of this compound is influenced by environmental factors. It works best when wet and can be applied to the soil surrounding crops . It is considered to be harmful to aquatic organisms . Therefore, the importance of safe usage when applying this herbicide is underscored .
安全和危害
Quinmerac-13C6 may cause long-lasting harmful effects to aquatic life . It’s advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . In case of exposure, it’s recommended to rinse skin with water/shower, rinse out eyes with plenty of water, and consult a doctor if feeling unwell .
未来方向
Metazachlor and quinmerac are key active ingredients for weed control in crops like rice, but they have been detected in watercourses at levels that risk non-compliance with the Water Framework Directive . Therefore, stewardship guidelines have been developed to reduce the risk to water . This includes the use of best management practice and maintaining the number of herbicide options .
生化分析
Biochemical Properties
Quinmerac-13C6, like other auxin herbicides, mimics an auxin overdose . It stimulates the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity, promoting ethylene biosynthesis . This interaction with ACC synthase is a key aspect of the biochemical action of this compound .
Cellular Effects
The effects of this compound on cells are largely due to its role as an auxin herbicide. It affects the phytohormonal system in sensitive plants, leading to growth abnormalities and eventually plant death
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with ACC synthase, a key enzyme in ethylene biosynthesis . By stimulating ACC synthase activity, this compound promotes the production of ethylene, a hormone that regulates various aspects of plant growth and development .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the metabolism of quinmerac residues in livestock was investigated in lactating goats and laying hens .
准备方法
The preparation of Quinmerac involves reacting 2-amino-6-chlorobenzonitrile with methacrolein in the presence of an acid and an oxidizing agent . This process results in the formation of Quinmerac through a series of cyclization and hydrolysis reactions . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
Quinmerac-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Aromatic substitutions are common, especially in the presence of electrophilic reagents.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically quinoline derivatives and substituted quinoline compounds.
相似化合物的比较
Quinmerac-13C6 is similar to other auxin-type herbicides such as quinclorac and dicamba. it is unique in its specific molecular structure and labeled carbon atoms, which make it particularly useful in scientific research for tracking and studying metabolic pathways . Similar compounds include:
Quinclorac: Another auxin-type herbicide used to control grass weeds.
Dicamba: A benzoic acid derivative used as a broad-spectrum herbicide.
This compound stands out due to its labeled carbon atoms, which provide a distinct advantage in research applications.
属性
IUPAC Name |
7-chloro-3-methylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZOLUNSQWINIR-KIHIGKDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676126 | |
| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185039-71-7 | |
| Record name | 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)





